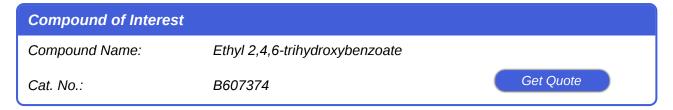




A Technical Guide to the Spectroscopic Characterization of Ethyl 2,4,6-Trihydroxybenzoate

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally verified spectroscopic data for **Ethyl 2,4,6-trihydroxybenzoate** is limited. The data presented herein is a combination of predicted values based on established spectroscopic principles and data from closely related analogs, such as 2,4,6-trihydroxybenzoic acid and methyl 2,4,6-trihydroxybenzoate. This guide is intended to provide a well-reasoned estimation of the expected spectroscopic characteristics of the target molecule.

Introduction

Ethyl 2,4,6-trihydroxybenzoate is a phenolic compound of interest in various research fields, including medicinal chemistry and natural product synthesis. Its structural elucidation and purity assessment rely heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document provides a detailed overview of the expected spectroscopic data for **Ethyl 2,4,6-trihydroxybenzoate** and outlines generalized protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts, and the expected mass spectrometric fragmentation pattern for **Ethyl 2,4,6-trihydroxybenzoate**.



Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of **Ethyl 2,4,6-trihydroxybenzoate** is expected to show signals corresponding to the aromatic protons, the hydroxyl protons, and the protons of the ethyl ester group. The chemical shifts are influenced by the electron-donating hydroxyl groups on the aromatic ring.

Table 1: Predicted ¹H NMR Spectral Data for **Ethyl 2,4,6-trihydroxybenzoate**

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~1.35	Triplet	3H	-O-CH2-CH3
~4.35	Quartet	2H	-O-CH2-CH3
~5.90	Singlet	2H	Ar-H (H-3, H-5)
~9.50	Broad Singlet	3H	Ar-OH

Note: The chemical shifts of the hydroxyl protons can vary significantly depending on the solvent and concentration.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will reflect the carbon framework of the molecule. The aromatic carbons will appear in the downfield region, with those bearing hydroxyl groups shifted further downfield. The carbonyl carbon of the ester will also be in the downfield region.

Table 2: Predicted ¹³C NMR Spectral Data for Ethyl 2,4,6-trihydroxybenzoate



Chemical Shift (δ, ppm)	Assignment
~14.5	-O-CH ₂ -CH ₃
~61.0	-O-CH ₂ -CH ₃
~95.0	C-3, C-5
~105.0	C-1
~162.0	C-2, C-4, C-6
~170.0	C=O

Mass Spectrometry (MS) Data (Based on Methyl 2,4,6-trihydroxybenzoate Analog)

The mass spectrum of **Ethyl 2,4,6-trihydroxybenzoate** is expected to show a molecular ion peak corresponding to its molecular weight (198.17 g/mol). The fragmentation pattern will be indicative of the structure, with characteristic losses of the ethyl and ethoxy groups. The data below is based on the fragmentation of the closely related methyl **2,4,6-trihydroxybenzoate**. [1][2]

Table 3: Expected Mass Spectrometry Fragmentation for Ethyl 2,4,6-trihydroxybenzoate

m/z	Proposed Fragment
198	[M] ⁺ (Molecular Ion)
170	[M - C ₂ H ₄] ⁺
153	[M - OCH ₂ CH ₃] ⁺
124	[M - COOCH2CH3]+

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and MS data. The specific parameters may need to be optimized based on the instrument and the sample.



Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).[3][4][5]
- Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[3][5]
- The final sample height in the tube should be approximately 4-5 cm.[3][5]

¹H NMR Spectroscopy:

- The sample is placed in the NMR spectrometer.
- The magnetic field is shimmed to achieve homogeneity.
- A standard one-pulse ¹H NMR experiment is performed.
- The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
- The acquired data is Fourier transformed, phase-corrected, and baseline-corrected.
- The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy:

- A higher concentration of the sample (20-50 mg) is generally required due to the lower natural abundance of ¹³C.[4]
- A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum.
- A larger number of scans (e.g., 1024 or more) is usually necessary to obtain a good signalto-noise ratio.
- Data processing is similar to that of ¹H NMR.



Mass Spectrometry (MS)

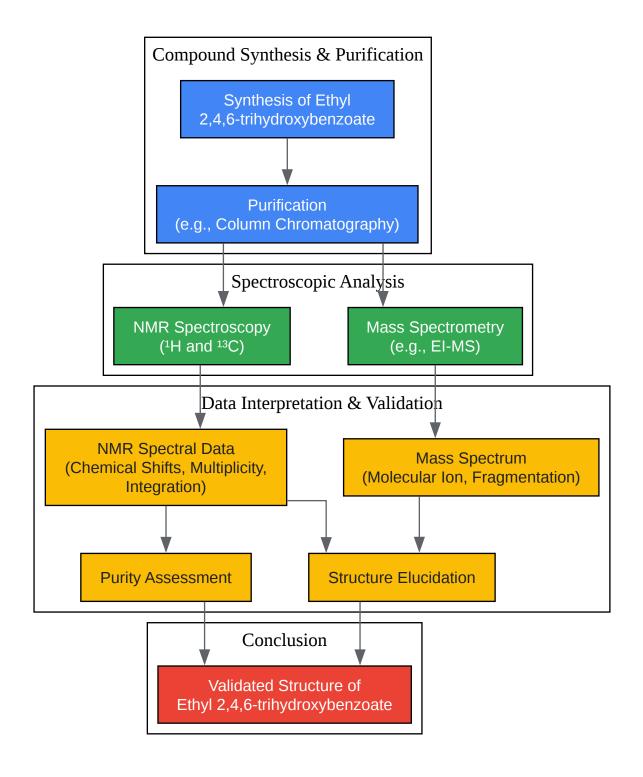
Electron Ionization (EI) Mass Spectrometry:

- A small amount of the sample is introduced into the ion source of the mass spectrometer,
 often via a direct insertion probe or after separation by gas chromatography.
- The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).[6][7][8]
- This causes the molecules to ionize and fragment.
- The resulting ions are accelerated and separated by a mass analyzer based on their massto-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum.[9]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized compound like **Ethyl 2,4,6-trihydroxybenzoate**.





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Workflow for Spectroscopic Analysis



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